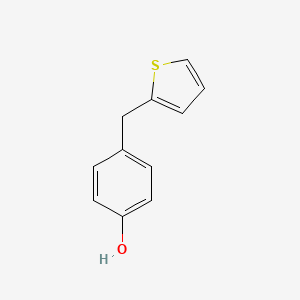

4-(2-Thienylmethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

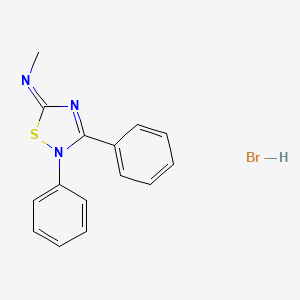

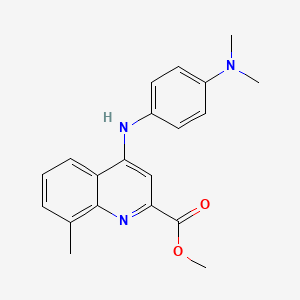

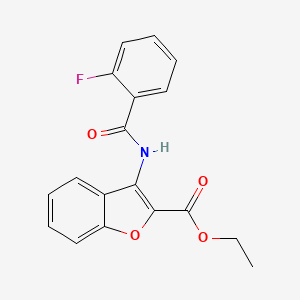

“4-(2-Thienylmethyl)phenol” is a chemical compound with the molecular formula C11H10OS . It has an average mass of 190.262 Da and a monoisotopic mass of 190.045242 Da .

Chemical Reactions Analysis

Phenols, including “4-(2-Thienylmethyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol typically yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Electroactive Polymer Synthesis : 4-(2-Thienylmethyl)phenol has been used in synthesizing electroactive polymers. Kaya and Aydın (2012) synthesized a polymer using a derivative of this compound, demonstrating its potential in electroactive materials and coatings (Kaya & Aydın, 2012).

Polyaminophenol Derivatives for Electronic Applications : Kaya and Aydın (2011) developed novel polyaminophenols using a derivative of 4-(2-Thienylmethyl)phenol. These polymers show promise for electronic, opto-electronic, and photovoltaic applications (Kaya & Aydın, 2011).

Environmental and Analytical Applications

Phenol Removal from Aqueous Solutions : Ku and Lee (2000) investigated the adsorption of phenols, including derivatives of 4-(2-Thienylmethyl)phenol, from aqueous solutions, indicating its relevance in environmental remediation (Ku & Lee, 2000).

Detection of Zinc(II) Ions : Dey et al. (2016) synthesized a compound related to 4-(2-Thienylmethyl)phenol for sensitive and selective detection of Zinc(II) ions, showcasing its potential in chemical sensing (Dey et al., 2016).

Chemical Synthesis and Characterization

Polymer Synthesis and Characterization : The synthesis and characterization of polymers derived from 4-(2-Thienylmethyl)phenol have been extensively studied, as shown in the work of Kaya and Yıldırım (2007), highlighting the chemical versatility and potential applications in material science (Kaya & Yıldırım, 2007).

Chemoselective Polymerization : Uyama et al. (1998) explored the selective polymerization of a phenol derivative with a methacryl group, indicating the utility of 4-(2-Thienylmethyl)phenol derivatives in creating reactive polymers (Uyama et al., 1998).

Mecanismo De Acción

Target of Action

Phenolic compounds, which 4-(2-thienylmethyl)phenol is a part of, are known to interact with a wide range of biological targets, including various enzymes and cell receptors .

Mode of Action

They can act as antioxidants, neutralizing harmful free radicals, or they can bind to enzymes and receptors, modulating their activity .

Biochemical Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in plants. Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . .

Pharmacokinetics

Phenolic compounds generally show good oral absorption and the ability to cross lipid barriers .

Result of Action

Phenolic compounds are known to have a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Thienylmethyl)phenol. For example, the compound’s activity might be affected by the pH of its environment, the presence of other compounds, and the temperature . .

Propiedades

IUPAC Name |

4-(thiophen-2-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,12H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOIZMRUUWRATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienylmethyl)phenol | |

CAS RN |

91680-55-6 |

Source

|

| Record name | 4-[(thiophen-2-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

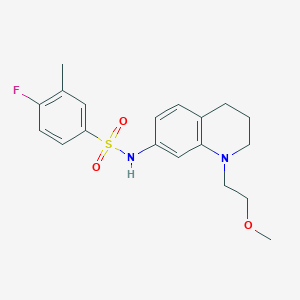

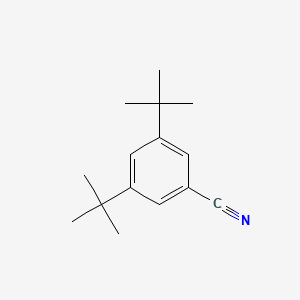

![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)